molecular formula C22H22N4O2S B14875968 3-{4-[(5E)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile

3-{4-[(5E)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile

Cat. No.: B14875968
M. Wt: 406.5 g/mol
InChI Key: WJQACRFTKPCHNN-HMMYKYKNSA-N
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Description

(E)-3-(4-(4-oxo-5-((5-(p-tolyl)furan-2-yl)methylen) is an organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(4-oxo-5-((5-(p-tolyl)furan-2-yl)methylen) typically involves multi-step organic reactions. One common method is the condensation reaction between a furan derivative and a p-tolyl aldehyde under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the process may include steps such as solvent extraction, distillation, and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(4-oxo-5-((5-(p-tolyl)furan-2-yl)methylen) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan ring and p-tolyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-(4-oxo-5-((5-(p-tolyl)furan-2-yl)methylen) is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them promising leads for drug development.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-3-(4-(4-oxo-5-((5-(p-tolyl)furan-2-yl)methylen) involves its interaction with molecular targets such as enzymes, receptors, or DNA. The furan ring and p-tolyl group can form hydrogen bonds, hydrophobic interactions, and π-π stacking with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A simpler furan derivative used in organic synthesis.

    p-Tolualdehyde: A related compound with a similar p-tolyl group.

    2-Acetylfuran: Another furan derivative with different functional groups.

Uniqueness

(E)-3-(4-(4-oxo-5-((5-(p-tolyl)furan-2-yl)methylen) is unique due to its combination of the furan ring and p-tolyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5 g/mol

IUPAC Name

3-[4-[(5E)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile

InChI

InChI=1S/C22H22N4O2S/c1-16-3-5-17(6-4-16)19-8-7-18(28-19)15-20-21(27)24-22(29-20)26-13-11-25(12-14-26)10-2-9-23/h3-8,15H,2,10-14H2,1H3/b20-15+

InChI Key

WJQACRFTKPCHNN-HMMYKYKNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N4CCN(CC4)CCC#N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N4CCN(CC4)CCC#N

Origin of Product

United States

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